

Application Notes and Protocols: Rhodium- Catalyzed Synthesis of Cyclobutenes

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Compound of Interest		
Compound Name:	Cyclobutene, 1-ethenyl-	
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This document provides detailed application notes and experimental protocols for the synthesis of cyclobutene derivatives utilizing rhodium catalysis. Cyclobutenes are valuable four-membered carbocycles that serve as versatile building blocks in organic synthesis, granting access to complex molecular architectures found in natural products and pharmaceutical agents. The methods outlined below leverage rhodium's unique catalytic activity to achieve efficient and selective cyclobutene formation through various cycloaddition and annulation strategies.

Intermolecular [2+2] Cycloaddition of Terminal Alkynes and Electron-Deficient Alkenes

This method, developed by Sakai, Kochi, and Kakiuchi, describes a highly regioselective intermolecular [2+2] cycloaddition to afford substituted cyclobutenes.[1] The use of an 8-quinolinolato rhodium/phosphine catalyst system is crucial for the success of this transformation, which proceeds in high yields and accommodates a variety of functional groups.[2]

Data Presentation

Table 1: Rhodium-Catalyzed [2+2] Cycloaddition of Various Alkynes and Alkenes



Entry	Alkyne	Alkene	Product	Yield (%)
1	1-Hexyne	Methyl acrylate	95	
2	1-Octyne	Methyl acrylate	99	
3	Cyclohexylacetyl ene	Methyl acrylate	89	
4	1-Hexyne	Acrylonitrile	85	
5	1-Hexyne	n-Butyl acrylate	92	_
6	4-Phenyl-1- butyne	Methyl acrylate	78	_

Reaction conditions: Alkyne (0.5 mmol), alkene (1.0 mmol), [Rh(cod)(q)] (0.015 mmol), P(4-CF3C6H4)3 (0.018 mmol), CsF (0.1 mmol) in toluene (1 mL) at 100 °C for 15 h.

Experimental Protocol

General Procedure for the Rhodium-Catalyzed [2+2] Cycloaddition:

- To a screw-capped vial equipped with a magnetic stir bar, add [Rh(cod)(q)] (8-quinolinolato) (1,5-cyclooctadiene)rhodium(I) (5.7 mg, 0.015 mmol, 3 mol %), tris(4-(trifluoromethyl)phenyl)phosphine (8.4 mg, 0.018 mmol, 3.6 mol %), and cesium fluoride (15.2 mg, 0.1 mmol, 20 mol %).
- The vial is sealed and evacuated and backfilled with argon three times.
- Under an argon atmosphere, add toluene (1.0 mL), the terminal alkyne (0.5 mmol, 1.0 equiv), and the electron-deficient alkene (1.0 mmol, 2.0 equiv).
- The vial is tightly sealed and the reaction mixture is stirred at 100 °C for 15 hours.
- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclobutene product.

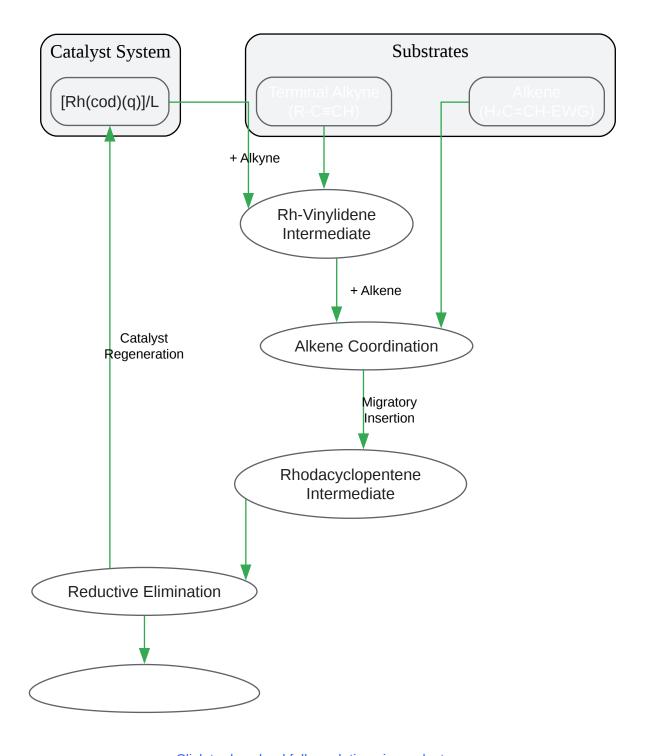


 The structure and purity of the product are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Mechanistic Pathway

The proposed mechanism involves the formation of a rhodium vinylidene intermediate from the terminal alkyne. This is followed by coordination of the alkene, migratory insertion, and reductive elimination to furnish the cyclobutene product and regenerate the active rhodium catalyst.





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Caption: Proposed catalytic cycle for the [2+2] cycloaddition.

Intramolecular Annulation of Cyclobutanones and 1,5-Enynes



This protocol, from the work of Xu and Dong, provides a method for the rapid construction of complex, C(sp3)-rich polycyclic scaffolds through a Rh(I)-catalyzed intramolecular annulation.

[3] The reaction demonstrates divergent reactivity based on the choice of phosphine ligand, leading to distinct structural motifs with excellent diastereo- and enantioselectivity.[3]

Data Presentation

Table 2: Ligand-Dependent Divergent Synthesis of Polycyclic Scaffolds

Entry	Substrate	Ligand	Product	Yield (%)	ee (%)
1	1a	(R)-H8- BINAP	2a (Bis- bicyclic)	75	95
2	1a	(R)- SEGPHOS	3a (Tetrahydro- azapinone)	82	92
3	1b	(R)-H8- BINAP	2b (Bis- bicyclic)	71	93
4	1b	(R)- SEGPHOS	3b (Tetrahydro- azapinone)	78	90

Reaction conditions: Substrate (0.1 mmol), [Rh(COD)2]BF4 (4 mol %), Ligand (4.8 mol %) in 1,2-dichloroethane (1.0 mL) at 80 °C.

Experimental Protocol

General Procedure for the Rh(I)-Catalyzed Intramolecular Annulation:

- In a glovebox, to an oven-dried vial, add [Rh(COD)2]BF4 (1.6 mg, 0.004 mmol, 4 mol %) and the chiral phosphine ligand (e.g., (R)-H8-BINAP or (R)-SEGPHOS, 0.0048 mmol, 4.8 mol %).
- Add 1,2-dichloroethane (0.5 mL) and stir the mixture at room temperature for 20 minutes.
- Add a solution of the 1,5-enyne-tethered cyclobutanone (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (0.5 mL).

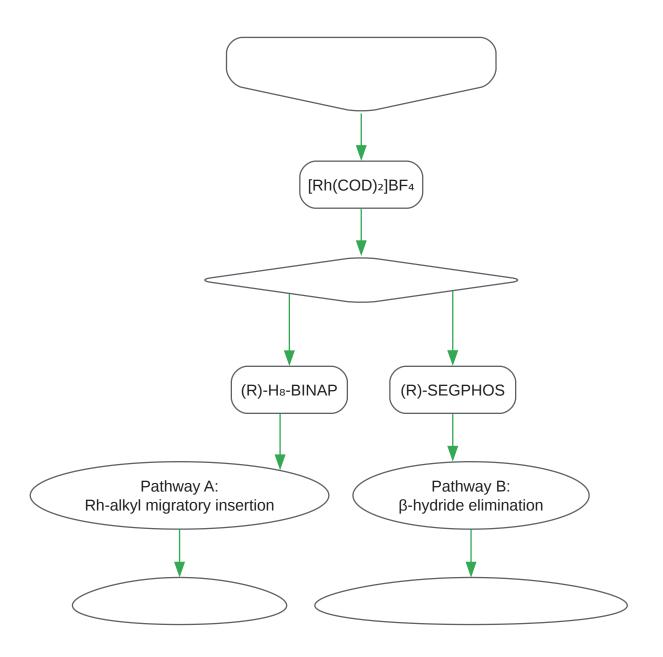


- Seal the vial with a Teflon-lined cap and heat the reaction mixture at 80 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired polycyclic product.
- Characterize the product by NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

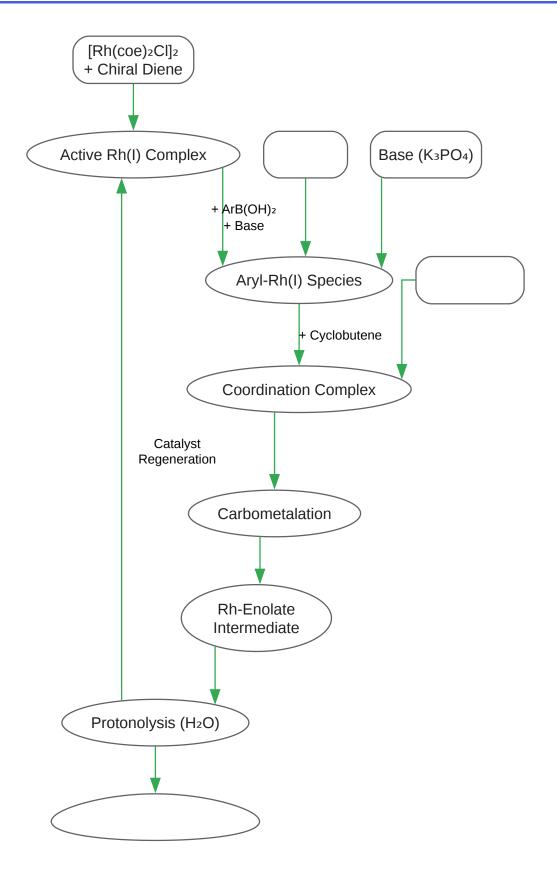
Logical Workflow

The divergent reactivity is controlled by the choice of the chiral ligand, which dictates the subsequent reaction pathway after the initial C-C activation and cyclometallation steps.









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References

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